Methyl 4,6-dimethylnicotinate

CAS No.: 69971-44-4

Cat. No.: VC3852725

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69971-44-4 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | methyl 4,6-dimethylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 |

| Standard InChI Key | XKPZKJCXLVXCRE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1C(=O)OC)C |

| Canonical SMILES | CC1=CC(=NC=C1C(=O)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

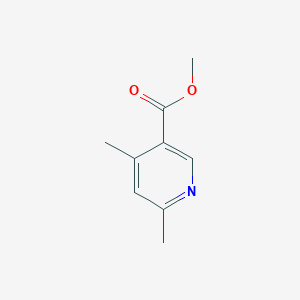

The molecular formula of methyl 4,6-dimethylnicotinate is CHNO, with a molecular weight of 165.19 g/mol. Its structure consists of a pyridine ring substituted with methyl groups at positions 4 and 6 and a methyl ester at position 3 (Figure 1).

Key Inferred Properties:

-

Density: ~1.1 g/cm³ (analogous to methyl 6-methylnicotinate ).

-

Boiling Point: Estimated at 220–230°C based on similar esters .

-

Melting Point: Likely between 30–40°C, considering the impact of methyl groups on crystallinity .

-

Solubility: Expected to be soluble in polar organic solvents (e.g., DMF, THF) due to the ester moiety .

Table 1: Comparative Properties of Methyl Nicotinate Derivatives

Synthesis and Reaction Pathways

Conventional Esterification Approach

Methyl nicotinate derivatives are typically synthesized via acid-catalyzed esterification. For methyl 4,6-dimethylnicotinate, the hypothetical route would involve:

-

Starting Material: 4,6-Dimethylnicotinic acid.

-

Reagent: Methanol in the presence of concentrated sulfuric acid.

Reaction Equation:

Alternative Pathways from γ-Butyrolactone

A method described for synthesizing 6-methyl nicotine derivatives involves γ-butyrolactone and methyl 6-methylnicotinate under basic conditions . Adapting this for 4,6-dimethylnicotinate:

-

Step 1: React γ-butyrolactone with NaH in DMF at 0°C.

-

Step 2: Introduce methyl 4,6-dimethylnicotinate, followed by room-temperature stirring.

-

Step 3: Hydrolyze the intermediate with HCl and purify via pH adjustment .

Industrial and Research Applications

Organic Synthesis Intermediate

Methyl 4,6-dimethylnicotinate serves as a precursor for synthesizing complex heterocycles. For instance, ethyl 2-amino-4,6-dimethylnicotinate undergoes cyclization to form pyrido[2,3-d]pyrimidines, suggesting analogous reactivity for the methyl ester variant.

Material Science

The compound’s stability and solubility profile make it a candidate for functionalizing polymers or coatings, though direct evidence remains unexplored.

Challenges and Future Directions

Synthetic Optimization

Current methods for related compounds face challenges in regioselectivity and yield. For example, methyl 6-methylnicotinate synthesis requires precise stoichiometry of NaH and γ-butyrolactone . Future work on methyl 4,6-dimethylnicotinate should explore catalytic systems to improve efficiency.

Biological Screening

In vitro studies are needed to validate inferred antimicrobial and CNS activities. Comparative assays with methyl 6-methylnicotinate could elucidate structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume